(2S,3R,11bS)-Dihydrotetrabenazine-L-Val
CAS No.:
Cat. No.: VC0204844
Molecular Formula: C₂₄H₃₈N₂O₄
Molecular Weight: 418.57
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₄H₃₈N₂O₄ |
---|---|
Molecular Weight | 418.57 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Identification and Structural Components
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chiral compound derived from tetrabenazine, featuring a specific stereochemical configuration at three stereogenic centers. The compound possesses the molecular formula C24H38N2O4 with a corresponding molecular weight of 418.57, indicating its relatively complex structure among pharmaceutical compounds . Its SMILES notation, COc1cc2CCN3CC@@HC@HOC(=O)C@@HC(C)C, precisely defines the compound's structural arrangement, including the stereochemical configurations at the critical carbon centers . The chemical name according to IUPAC nomenclature is [(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate, reflecting its complex structural composition and stereochemical designations .
The stereochemistry of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val is particularly important for its biological activity, with the 2S, 3R, and 11bS configurations creating a specific spatial arrangement that determines its interaction with target proteins. The precise configuration at these three stereogenic centers distinguishes this compound from other dihydrotetrabenazine stereoisomers, each of which may exhibit different pharmacological properties and clinical applications due to their unique three-dimensional structures.
Physicochemical Characteristics
The physicochemical properties of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val contribute significantly to its pharmaceutical utility and research applications. The compound exists as a neat solid at room temperature, making it relatively stable for storage and handling in laboratory settings . Its moderate molecular weight of 418.57 places it within the typical range for orally bioavailable pharmaceutical compounds, suggesting potential suitability for oral administration routes in therapeutic applications.
Based on structural analysis, (2S,3R,11bS)-Dihydrotetrabenazine-L-Val likely exhibits specific spectroscopic characteristics that enable its identification and purity assessment through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These techniques are essential for confirming the compound's structure, assessing its purity, and distinguishing it from other stereoisomers with similar physical properties but different stereochemical configurations.
Mechanism of Action and Pharmacological Profile
VMAT2 Inhibition Mechanism
The primary mechanism of action for (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), a crucial protein responsible for packaging monoamine neurotransmitters into vesicles within presynaptic neurons. VMAT2 plays a fundamental role in the storage and subsequent release of neurotransmitters such as dopamine, serotonin, and norepinephrine, making it a significant target for modulating neurotransmission processes in various neurological conditions. By inhibiting VMAT2, (2S,3R,11bS)-Dihydrotetrabenazine-L-Val reduces the packaging of these neurotransmitters into synaptic vesicles, thereby decreasing their availability for release into the synaptic cleft during neuronal signaling events.
The inhibition of VMAT2 by (2S,3R,11bS)-Dihydrotetrabenazine-L-Val occurs through a competitive binding mechanism, where the compound competes with endogenous monoamines for binding to the transporter protein. This competition effectively reduces the transporter's capacity to sequester neurotransmitters into vesicles, leading to a decreased concentration of vesicular monoamines available for exocytotic release. The reduced availability of these neurotransmitters, particularly dopamine, in the synaptic cleft results in diminished post-synaptic receptor activation and subsequent modulation of downstream signaling pathways.
The stereochemical configuration of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val is crucial for its interaction with VMAT2, as it determines the spatial orientation of functional groups that engage in specific binding interactions with the transporter protein. The precise three-dimensional arrangement created by the 2S, 3R, and 11bS stereochemistry likely enables optimal binding to the active site of VMAT2, contributing to the compound's efficacy as a transporter inhibitor. The addition of the L-valine moiety may further enhance these binding interactions or confer additional pharmacokinetic advantages compared to the unmodified dihydrotetrabenazine.
The VMAT2 inhibition mechanism of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val has significant implications for its potential therapeutic applications, particularly in conditions characterized by excessive monoaminergic activity or abnormal monoamine metabolism. By modulating neurotransmitter availability through this mechanism, the compound offers a targeted approach to addressing neurological and psychiatric disorders associated with dysregulated monoamine signaling.
Comparison with Other Dihydrotetrabenazine Stereoisomers
The pharmacological activity of dihydrotetrabenazine compounds is highly dependent on their stereochemical configuration, with different stereoisomers exhibiting varying degrees of VMAT2 binding affinity and inhibitory potency. When examining structurally related compounds, significant differences in pharmacological properties can be observed based on the specific stereochemistry at the key chiral centers. For instance, the (2S,3S,11bS)-Dihydrotetrabenazine stereoisomer represents a different configuration from the compound of interest, yet shares similar structural elements and potential for VMAT2 inhibition.
Research has demonstrated that the stereochemistry at positions 3 and 11b is particularly critical for VMAT2 binding, with the (3R,11bR)-configuration generally associated with higher binding affinity compared to other stereochemical arrangements. For example, the (2R,3R,11bR)-DHTBZ isomer, which is a metabolite of the FDA-approved drug valbenazine, exhibits a Ki value of approximately 3.96 ± 0.40 nM, indicating exceptional potency. In contrast, isomers lacking this specific configuration, such as (2S,3S,11bR)-DHTBZ, show substantially reduced binding affinity with Ki values around 593 ± 69.7 nM.
The addition of the L-valine moiety to the dihydrotetrabenazine core structure creates another dimension of stereochemical complexity and potentially modifies the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. This modification may also influence the compound's duration of action and side effect profile compared to unmodified dihydrotetrabenazine stereoisomers, offering potential advantages in specific therapeutic applications.
Synthesis and Preparation Methods
Analytical Characterization and Quality Control
The accurate characterization and quality control of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val are essential aspects of its preparation for research and potential therapeutic applications. Various analytical techniques are employed to confirm the compound's identity, assess its purity, and verify its stereochemical configuration. Nuclear magnetic resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, provides valuable information about the compound's structural features and stereochemical arrangement.
Chiral chromatography plays a particularly important role in the quality control of stereochemically complex compounds like (2S,3R,11bS)-Dihydrotetrabenazine-L-Val. This technique enables the separation and quantification of different stereoisomers, ensuring that the final product contains the desired stereochemical configuration with minimal presence of other isomers. The establishment of appropriate reference standards is crucial for accurate identification and quantification in these analytical procedures.
Spectroscopic techniques such as infrared (IR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy provide additional characterization data, offering information about functional groups and chromophores present in the compound. These techniques contribute to a comprehensive analytical profile that enables confident identification and quality assessment of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val for research applications and potential therapeutic development.
Structure-Activity Relationship and Stereochemical Significance
Impact of Stereochemistry on Binding Affinity
The stereochemistry of dihydrotetrabenazine derivatives plays a critical role in determining their binding affinity for VMAT2 and subsequent pharmacological activity. The specific three-dimensional arrangement of atoms created by the stereochemical configuration at positions 2, 3, and 11b significantly influences how the molecule interacts with the binding site of VMAT2. Research on related stereoisomers has demonstrated that the configuration at positions 3 and 11b is particularly crucial for high-affinity binding to VMAT2, with the (3R,11bR) configuration generally associated with optimal binding properties.
Comparative studies of dihydrotetrabenazine stereoisomers have revealed substantial differences in binding affinity based on stereochemical configuration. For instance, the (2R,3R,11bR)-DHTBZ isomer exhibits exceptional potency with a Ki value of approximately 3.96 ± 0.40 nM, while the (2S,3S,11bR)-DHTBZ isomer shows much weaker binding with a Ki of approximately 593 ± 69.7 nM. These dramatic differences in binding affinity (nearly 150-fold) highlight the fundamental importance of stereochemistry in determining the pharmacological properties of these compounds.
Structure Optimization Considerations
Optimization strategies focusing on stereochemistry may involve the systematic evaluation of different stereoisomers to identify configurations that offer an optimal balance of potency, selectivity, and pharmacokinetic properties. While the (3R,11bR) configuration has been associated with high VMAT2 binding affinity in many cases, exploration of alternative stereochemical arrangements, including the (3R,11bS) configuration found in (2S,3R,11bS)-Dihydrotetrabenazine-L-Val, may reveal unique advantages for specific applications or target populations.
Modifications to the tetrabenazine core structure represent another avenue for optimization, potentially enhancing binding properties or addressing specific limitations of current compounds. These modifications may include alterations to the dimethoxybenzene ring, such as changes in substitution pattern or replacement with bioisosteric groups, or modifications to the quinolizine ring system to optimize the compound's three-dimensional structure for interaction with VMAT2. Such structural changes must be carefully balanced with stereochemical considerations to maintain or enhance the desired pharmacological properties.
The selection of amino acid or other functional groups for attachment at the 2-position offers additional opportunities for optimization. While (2S,3R,11bS)-Dihydrotetrabenazine-L-Val incorporates L-valine at this position, exploration of alternative amino acids or other functional groups with varying physicochemical properties could potentially enhance pharmacokinetic characteristics such as bioavailability, plasma protein binding, metabolism, or blood-brain barrier penetration. These modifications may be particularly valuable for addressing specific limitations of current VMAT2 inhibitors or for tailoring compounds to specific therapeutic applications.
Comparative Analysis with Related Compounds
Relationship to Tetrabenazine and Other Derivatives
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val belongs to a family of compounds derived from tetrabenazine, a well-established VMAT2 inhibitor with clinical applications in movement disorders. Tetrabenazine serves as the parent compound for various derivatives, including dihydrotetrabenazine isomers that result from reduction of tetrabenazine's ketone functional group to a secondary alcohol. This reduction creates additional stereogenic centers, leading to multiple possible stereoisomers, each with distinct pharmacological properties. Understanding the relationship between (2S,3R,11bS)-Dihydrotetrabenazine-L-Val and these related compounds provides context for its development and potential therapeutic applications.
Tetrabenazine itself is a reversible VMAT2 inhibitor that was approved by the FDA in 2008 for the treatment of chorea associated with Huntington's disease. It undergoes extensive first-pass metabolism, including reduction to form dihydrotetrabenazine isomers, which are believed to be the primary active metabolites responsible for its therapeutic effects. The development of specific dihydrotetrabenazine derivatives, including (2S,3R,11bS)-Dihydrotetrabenazine-L-Val, represents an effort to directly harness the pharmacological activity of these metabolites while potentially addressing limitations of the parent compound, such as its short half-life and variable pharmacokinetics.
Valbenazine, another clinically relevant compound in this family, is a prodrug that is metabolized to the (2R,3R,11bR)-dihydrotetrabenazine isomer, which exhibits high VMAT2 binding affinity. Approved by the FDA in 2017 for the treatment of tardive dyskinesia, valbenazine demonstrates the therapeutic potential of selectively targeting specific dihydrotetrabenazine stereoisomers. The development of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val follows a similar conceptual approach but explores an alternative stereochemical configuration that may offer distinct pharmacological advantages for certain applications.
Deutetrabenazine, a deuterated form of tetrabenazine approved in 2017, represents another innovation in this compound family. By replacing specific hydrogen atoms with deuterium, this modification slows metabolic degradation, leading to more stable plasma concentrations and reduced dosing frequency compared to tetrabenazine. These various approaches to optimizing VMAT2 inhibitors—stereochemical refinement, prodrug development, and metabolic stabilization—highlight the diverse strategies being explored to enhance the therapeutic utility of compounds related to (2S,3R,11bS)-Dihydrotetrabenazine-L-Val.
Data Tables and Analytical Specifications
Chemical and Physical Properties
Table 1: Key Chemical and Physical Properties of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val
Property | Value | Reference |
---|---|---|
Chemical Name (IUPAC) | [(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate | |
Molecular Formula | C24H38N2O4 | |
Molecular Weight | 418.57 | |
Exact Mass | 418.283 | |
Physical Form | Neat solid | |
Storage Temperature | Room temperature | |
SMILES Notation | COc1cc2CCN3CC@@HC@HOC(=O)C@@HC(C)C |
Stereochemical Comparison with Related Isomers
Table 2: Comparative Analysis of Dihydrotetrabenazine Stereoisomers
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